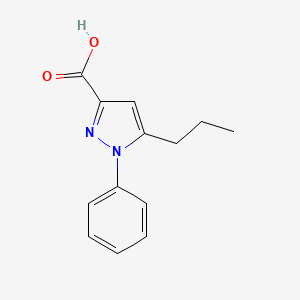

1-Phenyl-5-propylpyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

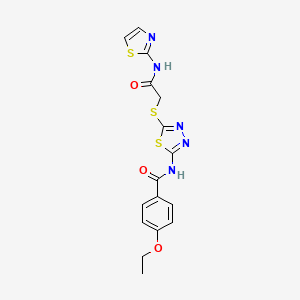

1-Phenyl-5-propylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl group and a propyl group . The carboxylic acid group is attached to the pyrazole ring .Scientific Research Applications

Synthetic Pathways and Chemical Properties

- A study describes a new route to synthesize 1-substituted pyrazole-4-carboxylic acids, highlighting methods for creating compounds with similar structures to 1-Phenyl-5-propylpyrazole-3-carboxylic acid, which may be used in further chemical transformations and applications in material science (O'donovan, Carroll, & Reilly, 1960).

- Research on the acidity and alkylation of 4-phenyl-3,5-dihydroxypyrazole and its derivatives, which are structurally related to this compound, provides insights into the chemical behavior of pyrazole compounds, which is crucial for developing new pharmaceuticals and materials (Zvilichovsky & David, 1988).

Application in Drug Design

- The synthesis and evaluation of phenylamides of 1-Phenyl (or Methyl)-5-benzamidopyrazole-4-carboxylic acid as analogs with potential analgesic and anti-inflammatory activities were explored, indicating the use of this compound derivatives in medicinal chemistry (Daidone et al., 2001).

Advanced Materials and Corrosion Inhibition

- A study on the inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media showcases the application of pyrazole derivatives, similar to this compound, in protecting metals from corrosion, which is vital for industrial applications (Chetouani et al., 2005).

Enzyme Inhibition for Therapeutic Applications

- The development of 1-phenylpyrazoles as xanthine oxidase inhibitors demonstrates the therapeutic potential of derivatives for treating conditions like hyperuricemia, showcasing another possible application area for this compound derivatives (Ishibuchi et al., 2001).

Antiviral Research

- A structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents indicates the significant potential of using this compound derivatives in the development of new treatments for HIV (Mizuhara et al., 2013).

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 1-Phenyl-5-propylpyrazole-3-carboxylic acid are not well-documented in the literature. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities. The exact targets and their roles for this specific compound remain to be elucidated .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, but specific information on this compound is currently unavailable .

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 1-Phenyl-5-propylpyrazole-3-carboxylic acid in laboratory settings .

Dosage Effects in Animal Models

No studies have been conducted to determine the effects of different dosages of this compound in animal models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been studied .

Properties

IUPAC Name |

1-phenyl-5-propylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-6-11-9-12(13(16)17)14-15(11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGABVIPGXJAASP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2871558.png)

![7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2871559.png)

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2871561.png)

![1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2871565.png)

![tert-Butyl [4-(4-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2871568.png)

![1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2871569.png)